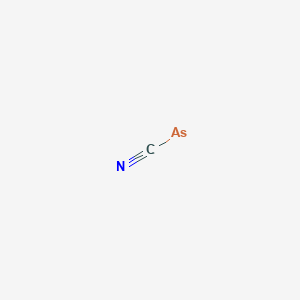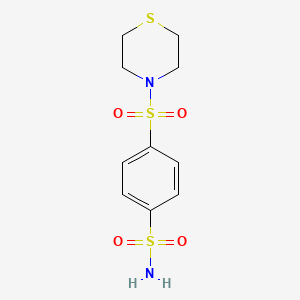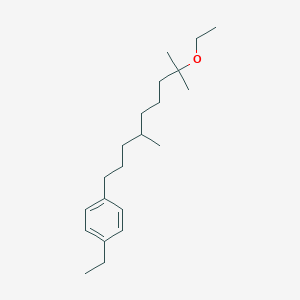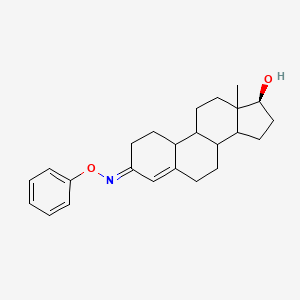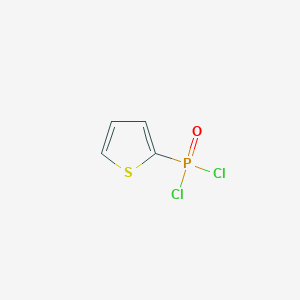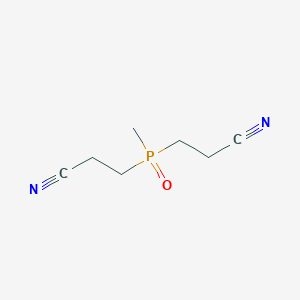![molecular formula C17H32O13 B14640858 (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane CAS No. 26301-10-0](/img/structure/B14640858.png)
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane is a complex organic molecule It consists of multiple hydroxyl groups and oxirane rings, making it a versatile compound in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of oxirane rings and the introduction of hydroxyl groups. One common method involves the use of epoxidation reactions, where alkenes are converted to oxiranes using peracids. The hydroxyl groups can be introduced through hydrolysis or oxidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes use catalysts such as titanium silicalite or molybdenum-based catalysts to achieve high yields and selectivity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxirane rings can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include diols, carbonyl compounds, ethers, and esters. These products have various applications in different industries.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-methyloxirane
- oxirane
Uniqueness
This compound is unique due to its combination of oxirane rings and multiple hydroxyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific fields. Its versatility and reactivity distinguish it from other similar compounds.
特性
CAS番号 |
26301-10-0 |
|---|---|
分子式 |
C17H32O13 |
分子量 |
444.4 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C12H22O11.C3H6O.C2H4O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-3-2-4-3;1-2-3-1/h4-11,13-20H,1-3H2;3H,2H2,1H3;1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;;/m1../s1 |
InChIキー |
INIIKXQRAAHIDO-JAGAKDGPSA-N |
異性体SMILES |
CC1CO1.C1CO1.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
正規SMILES |
CC1CO1.C1CO1.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


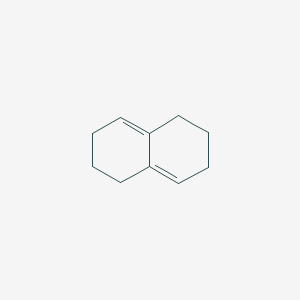
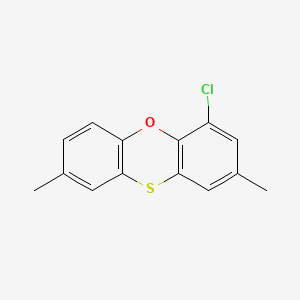
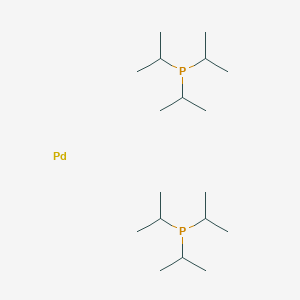
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
